2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries . It is known for its unique structure, which includes a piperidine ring and an oxadiazole moiety, making it a valuable compound for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride typically involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol . The reaction mixture is refluxed until the evolution of hydrogen sulfide ceases . This process results in the formation of the oxadiazole ring, which is then coupled with a piperidine derivative to form the final product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions . The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine: This compound shares a similar oxadiazole and piperidine structure but differs in the position of the oxadiazole ring.
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethylamine hydrochloride: Another similar compound with an oxadiazole ring but with an ethylamine group instead of a piperidine ring.
Uniqueness
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is unique due to its specific ring structure and the presence of both oxadiazole and piperidine moieties. This combination provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-cyclobutyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-2-7-12-9(6-1)11-14-13-10(15-11)8-4-3-5-8;/h8-9,12H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUMYJMNKNDCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3CCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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